molecular formula C22H23N3O3 B2891104 4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-36-5

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2891104
CAS No.: 1005296-36-5
M. Wt: 377.444
InChI Key: TZZZAVMGIJQGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, and it has a molecular weight of 377.44 g/mol. The structure includes a pyridazine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.44 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.

Pharmacological Properties

  • Antitumor Activity : Initial investigations indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation in models of breast cancer and leukemia.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production.
  • Enzyme Inhibition : It has been proposed that this compound can inhibit specific enzymes that play roles in metabolic pathways, making it a candidate for further studies in metabolic disorders such as diabetes.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that This compound effectively inhibited the growth of MCF-7 breast cancer cells in vitro. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxicity.

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic pathways, the compound was shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an important target for type 2 diabetes treatment. The study reported an IC50 value of 0.07 µM , demonstrating high potency and selectivity over other phosphatases.

Properties

IUPAC Name

4-ethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-27-19-10-8-18(9-11-19)22(26)23-14-15-28-21-13-12-20(24-25-21)17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZAVMGIJQGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.